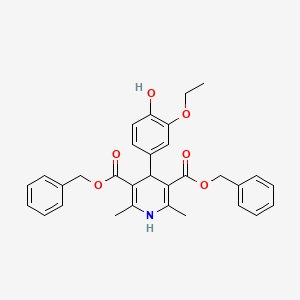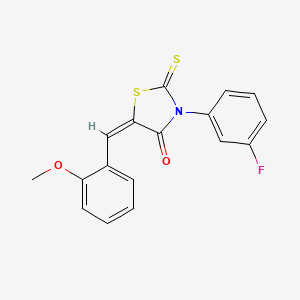![molecular formula C21H12Cl2F4N4O B11667752 3-chloro-N-(4-chlorobenzyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11667752.png)
3-chloro-N-(4-chlorobenzyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cloro-N-(4-clorobencil)-5-(4-fluorofenil)-7-(trifluorometil)pirazolo[1,5-a]pirimidina-2-carboxamida es un complejo compuesto orgánico que pertenece a la clase de pirazolo[1,5-a]pirimidina. Este compuesto se caracteriza por la presencia de múltiples átomos de halógeno, incluyendo cloro y flúor, así como un grupo trifluorometil.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-cloro-N-(4-clorobencil)-5-(4-fluorofenil)-7-(trifluorometil)pirazolo[1,5-a]pirimidina-2-carboxamida típicamente involucra reacciones orgánicas de varios pasos. El proceso comienza con la preparación del núcleo de pirazolo[1,5-a]pirimidina, seguido de la introducción de los grupos clorobencilo, fluorofenil y trifluorometil. Los reactivos comunes utilizados en estas reacciones incluyen agentes halogenantes, como cloruro de tionilo o pentacloruro de fósforo, y agentes fluorantes como trifluoruro de dietilaminosulfuro (DAST).
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Las técnicas como la síntesis de flujo continuo y el monitoreo automatizado de reacciones se pueden emplear para escalar el proceso de producción. Además, los métodos de purificación como la recristalización y la cromatografía se utilizan para aislar el producto deseado.
Análisis De Reacciones Químicas
Tipos de reacciones
3-cloro-N-(4-clorobencil)-5-(4-fluorofenil)-7-(trifluorometil)pirazolo[1,5-a]pirimidina-2-carboxamida puede someterse a varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Los átomos de halógeno en el compuesto se pueden sustituir con otros grupos funcionales utilizando reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Yoduro de sodio en acetona para reacciones de intercambio de halógeno.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
3-cloro-N-(4-clorobencil)-5-(4-fluorofenil)-7-(trifluorometil)pirazolo[1,5-a]pirimidina-2-carboxamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como una sonda bioquímica para estudiar interacciones enzimáticas.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluyendo actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de materiales avanzados y sensores químicos.
Mecanismo De Acción
El mecanismo de acción de 3-cloro-N-(4-clorobencil)-5-(4-fluorofenil)-7-(trifluorometil)pirazolo[1,5-a]pirimidina-2-carboxamida involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y desencadenando vías de señalización aguas abajo. La presencia de átomos de halógeno y el grupo trifluorometil puede mejorar su afinidad de unión y selectividad para estos objetivos.
Comparación Con Compuestos Similares
Compuestos similares
- 3-cloro-N-(3-cloro-4-fluorofenil)-4-fluorobenzenosulfonamida
- 4-bencil-N-(2-fluorobencilideno)-1-piperazinamina clorhidrato
Singularidad
En comparación con compuestos similares, 3-cloro-N-(4-clorobencil)-5-(4-fluorofenil)-7-(trifluorometil)pirazolo[1,5-a]pirimidina-2-carboxamida destaca por su combinación única de átomos de halógeno y el grupo trifluorometil.
Propiedades
Fórmula molecular |
C21H12Cl2F4N4O |
|---|---|
Peso molecular |
483.2 g/mol |
Nombre IUPAC |
3-chloro-N-[(4-chlorophenyl)methyl]-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C21H12Cl2F4N4O/c22-13-5-1-11(2-6-13)10-28-20(32)18-17(23)19-29-15(12-3-7-14(24)8-4-12)9-16(21(25,26)27)31(19)30-18/h1-9H,10H2,(H,28,32) |
Clave InChI |
HXZGVHCBRADFSP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CNC(=O)C2=NN3C(=CC(=NC3=C2Cl)C4=CC=C(C=C4)F)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-{3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11667674.png)
![(5Z)-5-{3-bromo-4-[2-(4-tert-butylphenoxy)ethoxy]-5-methoxybenzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11667681.png)
![ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-{3-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11667684.png)

![3-(2-chlorophenyl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11667690.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11667691.png)

![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11667702.png)
![2,5-dimethyl-N-[(E)-(4-methylphenyl)methylideneamino]furan-3-carboxamide](/img/structure/B11667705.png)
![(5E)-2-anilino-5-[[4-(2,4-dinitrophenoxy)phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B11667710.png)
![7-(4-fluorobenzyl)-8-[(2-methoxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11667715.png)
![7-(3,4-dichlorobenzyl)-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11667718.png)
![N-(3-{(1E)-1-[2-(morpholin-4-ylacetyl)hydrazinylidene]ethyl}phenyl)acetamide](/img/structure/B11667723.png)
![(5Z)-5-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11667744.png)
